molecular formula C17H19F3N6O B12230437 6-{4-[2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one

6-{4-[2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B12230437
M. Wt: 380.4 g/mol
InChI Key: RTIQRVQNGVUKOI-UHFFFAOYSA-N
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Description

6-{4-[2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{4-[2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-{4-[2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{4-[2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C17H19F3N6O

Molecular Weight

380.4 g/mol

IUPAC Name

6-[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-methylpyrimidin-4-one

InChI

InChI=1S/C17H19F3N6O/c1-24-10-21-13(9-15(24)27)25-4-6-26(7-5-25)14-8-12(17(18,19)20)22-16(23-14)11-2-3-11/h8-11H,2-7H2,1H3

InChI Key

RTIQRVQNGVUKOI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=CC1=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C4CC4

Origin of Product

United States

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